![molecular formula C13H14ClF2NO2S B2449522 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2191213-32-6](/img/structure/B2449522.png)

6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

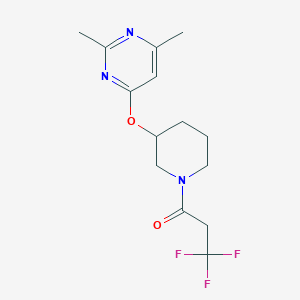

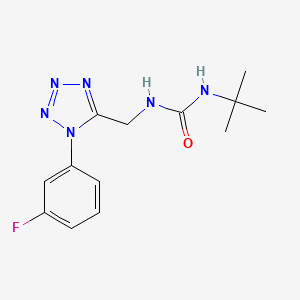

The compound “6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a sulfonyl group (a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom), and a chlorophenyl group (a phenyl ring with a chlorine atom attached) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the sulfonyl group, and the chlorophenyl group . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the chlorophenyl group . The sulfonyl group is known to participate in various reactions, including substitution and elimination reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Environmental Monitoring and Health Impact Studies

Environmental Presence and Human Exposure : Studies have highlighted the widespread presence of PFCs like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) in the environment and their detection in human serum samples. These studies underscore the persistent nature of such compounds and the need for monitoring their concentrations in both the environment and the human body to assess exposure and potential health risks (Calafat et al., 2007).

Health Effects and Toxicology : Research has linked exposure to PFCs with various health outcomes, including impacts on cholesterol levels, body weight, and insulin resistance. These findings are crucial for understanding the potential toxicological effects of PFCs and related compounds on human health, guiding the development of safety standards and regulations (Nelson, Hatch, & Webster, 2009).

Implications for Industrial and Consumer Product Safety

- Source Identification and Exposure Pathways : Identifying indoor sources of PFCs and their pathways to human exposure is essential for mitigating risks. Studies investigating the concentrations of PFCs in house dust, indoor air, and consumer products help in understanding how these compounds can accumulate in the human body and the environment. This research is pivotal for developing safer materials and products (Shoeib et al., 2011).

Advances in Medical and Material Science

- Medical Applications : Research on the use of perfluorinated compounds in medical applications, such as in dialysis membranes, highlights the potential benefits and drawbacks of these materials in healthcare settings. Such studies are vital for optimizing medical treatments and minimizing adverse health impacts related to material use (Liu et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2-chlorophenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEOTSFEILUXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)

![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2449445.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)

![5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2449450.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2449456.png)

![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)

![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)